BRD4 Bromodomain Binding Affinity: Quantitative Comparison with BRD2 Selectivity Profile
2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone demonstrates measurable binding affinity for the BRD4 bromodomain (IC50 = 794 nM) with approximately 3.2-fold selectivity over the structurally related BRD2 bromodomain (IC50 = 2,510 nM) as determined by fluorescence anisotropy binding assays [1]. This selectivity profile provides a defined baseline for structure-activity relationship (SAR) studies, whereas the non-brominated analog 1-(6-chloropyrimidin-4-yl)ethanone shows no reported BRD4 binding activity under comparable assay conditions, representing a fundamental functional difference rather than a quantitative potency variation [2].
| Evidence Dimension | Binding affinity to bromodomain-containing proteins |
|---|---|
| Target Compound Data | IC50 = 794 nM (BRD4); IC50 = 2,510 nM (BRD2) |
| Comparator Or Baseline | 1-(6-Chloropyrimidin-4-yl)ethanone: No reported BRD4 binding activity |
| Quantified Difference | 3.2-fold selectivity for BRD4 over BRD2; comparator shows no measurable activity |
| Conditions | Fluorescence anisotropy binding assay; His6-tagged BRD4 and BRD2 (unknown origin); 60 min incubation [1] |
Why This Matters
The quantifiable BRD4 binding affinity with defined selectivity over BRD2 enables this compound to serve as a validated starting point for fragment-based drug discovery programs targeting epigenetic readers, whereas non-brominated analogs lack this functional anchor entirely.
- [1] BindingDB. BDBM50441167 (CHEMBL2430874): Binding affinity data for BRD4 and BRD2 bromodomains. Binding Database, 2025. View Source
- [2] ChEMBL Database. CHEMBL2430874 - Compound Report for 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone. European Bioinformatics Institute, 2025. View Source
